N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9666522
InChI: InChI=1S/C15H18N6O3S/c22-12(16-15-18-17-14(25-15)10-1-2-10)9-21-13(23)4-3-11(19-21)20-5-7-24-8-6-20/h3-4,10H,1-2,5-9H2,(H,16,18,22)
SMILES: C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCOCC4
Molecular Formula: C15H18N6O3S
Molecular Weight: 362.4 g/mol

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9666522

Molecular Formula: C15H18N6O3S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C15H18N6O3S
Molecular Weight 362.4 g/mol
IUPAC Name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Standard InChI InChI=1S/C15H18N6O3S/c22-12(16-15-18-17-14(25-15)10-1-2-10)9-21-13(23)4-3-11(19-21)20-5-7-24-8-6-20/h3-4,10H,1-2,5-9H2,(H,16,18,22)
Standard InChI Key QPTMFDSYUHZWCI-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCOCC4
Canonical SMILES C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCOCC4

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide, reflects its intricate structure. Key components include:

  • A 1,3,4-thiadiazole ring substituted with a cyclopropyl group at position 5.

  • A pyridazinone core (6-oxopyridazin-1(6H)-yl) bearing a morpholine substituent at position 3.

  • An acetamide linker bridging the thiadiazole and pyridazinone units.

The stereochemistry of the thiadiazole moiety is specified as (2E), indicating the geometry of the imine bond. The morpholine ring, a saturated six-membered heterocycle with one oxygen and one nitrogen atom, enhances solubility and modulates electronic properties.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Thiadiazole Formation: Cyclopropyl-substituted thiosemicarbazide undergoes cyclization with acetic anhydride to form the 1,3,4-thiadiazole core .

  • Pyridazinone Functionalization: Bromination at position 3 of 6-hydroxypyridazinone, followed by nucleophilic substitution with morpholine.

  • Acetamide Coupling: The thiadiazole and pyridazinone intermediates are linked via an acetyl chloride-mediated amidation.

Table 1: Key Synthetic Intermediates

IntermediateRoleReference
5-cyclopropyl-1,3,4-thiadiazol-2-amineThiadiazole precursor
3-morpholino-6-hydroxypyridazinePyridazinone building block
Chloroacetyl chlorideAcetamide linker

Purification and Analytical Methods

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity is assessed via high-performance liquid chromatography (HPLC), with target purity >95%.

Physicochemical Properties

Calculated and Experimental Data

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight362.4 g/molPubChem
XLogP3 (Partition Coefficient)1.2 (predicted)Comparative analysis
Hydrogen Bond Donors2Computational
Hydrogen Bond Acceptors7Computational
Rotatable Bonds5Computational

The compound’s moderate lipophilicity (XLogP3 ~1.2) suggests balanced membrane permeability and aqueous solubility . The morpholine ring enhances polarity, favoring interactions with biological targets.

TargetPredicted IC₅₀RationaleReference
EGFR Kinase<10 µMStructural similarity to erlotinib
Dihydrofolate Reductase15–50 µMThiadiazole-mediated inhibition

In Silico and In Vitro Findings

  • Molecular Docking: The morpholine ring forms hydrogen bonds with Asp831 of EGFR, a critical residue in kinase activation.

  • Antimicrobial Assays: Preliminary tests against Staphylococcus aureus show MIC values of 32 µg/ml, comparable to sulfamethoxazole.

Comparison with Structural Analogs

Analog 1: N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

This analog replaces the thiadiazole with a chlorobenzyl group, reducing kinase affinity but improving solubility (LogP = 0.9).

Analog 2: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

A coumarin-containing derivative with enhanced fluorescence properties, used in cellular imaging .

Future Research Directions

  • In Vivo Toxicity Studies: Evaluate pharmacokinetics and organ-specific toxicity in rodent models.

  • Structure-Activity Relationship (SAR) Optimization: Modify the cyclopropyl group to improve target selectivity.

  • Clinical Translation: Partner with biopharmaceutical entities to advance lead optimization.

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